2-[(4-Nitrophenyl)amino]ethanol
Overview
Description
2-[(4-Nitrophenyl)amino]ethanol, also known as this compound, is a useful research compound. Its molecular formula is C8H10N2O3 and its molecular weight is 182.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 103357. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
1. Synthesis and Liquid Crystalline Properties
2-[(4-Nitrophenyl)amino]ethanol is used in the synthesis of mesogenic liquid crystalline compounds. The compound Disperse Red-I is prepared from 2-[N-ethyl-N-[4-[(4′-nitrophenyl)azo]-phenyl]amino]ethanol and is utilized to create a main mesogenic liquid crystalline compound, Disperse Red-II. These compounds exhibit good liquid crystalline behavior and electrical conductivity, especially when polymerized under an electric field, showing potential applications in advanced materials technology (Hosseini & Hoshangi, 2015).
2. Development of Nonlinear Optical Materials
The compound is also instrumental in the synthesis of azobenzene precursors for the development of electro-optical active polyurethanes. These synthesized compounds have applications in nonlinear optics (NLO), which are significant for various photonic technologies. The study on these compounds helps in understanding their molecular geometry, hyperpolarizability, and ground state dipole moment, crucial for their application in NLO devices (Jecs et al., 2009).
3. Role in Heterocyclization Reactions
This compound is used in reactions with various electrophilic reagents leading to the formation of oxazaheterocycles. These heterocyclic compounds have numerous applications in pharmaceuticals and agrochemicals due to their biological activities. The diverse derivatives obtained from these reactions extend the chemical space for drug discovery and other applications (Palchikov, 2015).
4. Applications in Chromatographic Separation
The compound is also relevant in the field of chromatography. Methods involving micellar electrokinetic chromatography and high-performance liquid chromatography use derivatives of this compound for the separation and determination of nitrobenzenes and their reduction products. This is crucial for analytical and preparative purposes in various scientific fields including environmental and forensic science (Wang & Chen, 2002).
Safety and Hazards
Safety data for “2-[(4-Nitrophenyl)amino]ethanol” suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Properties
IUPAC Name |
2-(4-nitroanilino)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c11-6-5-9-7-1-3-8(4-2-7)10(12)13/h1-4,9,11H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRLWNAMKBZKRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCCO)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40295615 | |
Record name | 2-[(4-nitrophenyl)amino]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40295615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1965-54-4 | |
Record name | 2-(4-Nitroanilino)ethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001965544 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1965-54-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103357 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[(4-nitrophenyl)amino]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40295615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-NITROANILINO)ETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OUX7X35LLX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Q1: What is the significance of 2-[(4-Nitrophenyl)amino]ethanol in the synthesis of 4-(4-alkoxycarbonylamino)phenyl-3-morpholine compounds?
A1: this compound serves as a crucial starting material in the synthesis of 4-(4-alkoxycarbonylamino)phenyl-3-morpholine compounds [, , ]. Its structure allows for a multi-step reaction pathway where the nitro group can be reduced, and the resulting amine can be further modified. This compound undergoes catalytic hydrogenation to form 2-[(4-aminophenyl)amino]ethanol, which then reacts with chloroacetyl chloride followed by cyclization to yield the desired 4-(4-alkoxycarbonylamino)phenyl-3-morpholine compounds [].
Q2: What are the advantages of the synthetic route using this compound as described in the research?
A2: The research highlights several advantages of this particular synthetic route:
- High Yield: The overall yield of the target 4-(4-aminophenyl)-3-morpholinone is reported to be around 41.2%, which is considered efficient for a multi-step synthesis [].
- Ease of Isolation and Purification: Each step in the synthesis yields solid products, making isolation and purification relatively straightforward []. This simplifies the process and contributes to the overall efficiency.
Q3: What is the role of the nitro group in this compound within the synthesis process?
A3: The nitro group in this compound plays a key role by acting as an electron-withdrawing group []. This influences the reactivity of the molecule, particularly during the nucleophilic substitution reactions involved in the synthesis. After the nucleophilic substitution, the nitro group can be easily converted to an amine group, further expanding the synthetic possibilities.
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